9-Hydroxy-Risperidone, also known as Paliperidone, is the major active metabolite of the atypical antipsychotic drug Risperidone. [, , , , , , , , , ] It is classified as a benzisoxazole derivative and plays a significant role in scientific research due to its pharmacological activity, which is comparable to its parent drug. [, , , , , , , ] It exhibits a longer half-life and higher steady-state plasma concentrations compared to Risperidone. [, , , , , ]
The primary chemical reaction involving 9-Hydroxy-Risperidone is its formation through the hydroxylation of Risperidone. [] This reaction occurs in vivo, primarily in the liver, and is catalyzed by the CYP2D6 enzyme. [, , , , ] Other metabolic pathways include oxidative N-dealkylation at the piperidine nitrogen, potentially in combination with 9-hydroxylation, and scission of the isoxazole ring in the benzisoxazole system. [, ]
9-Hydroxy-Risperidone exerts its pharmacological activity by antagonizing both dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. [, , , , ] This dual antagonism contributes to its antipsychotic effects. [, , , , ] It displays a high affinity for both receptors, contributing to its therapeutic efficacy in schizophrenia and other psychotic disorders. [, , ]
9-Hydroxy-Risperidone is practically insoluble in water, slightly soluble in dimethylformamide, and sparingly soluble in 0.1 N HCl. [] It exhibits increased polar character compared to Risperidone, influencing its pharmacokinetic profile, particularly penetration through the blood-brain barrier and efflux pump-mediated transport. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6